molecular formula C14H18O B1343505 Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone CAS No. 898794-64-4

Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone

Cat. No.: B1343505
CAS No.: 898794-64-4
M. Wt: 202.29 g/mol
InChI Key: WSNPZILMPOSTJA-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Characteristics

The molecular architecture of this compound features a complex three-dimensional structure characterized by the integration of a highly strained cyclopropyl ring system with an aromatic phenyl moiety bearing methyl substituents at the 2 and 4 positions. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-cyclopropyl-3-(2,4-dimethylphenyl)propan-1-one, which accurately reflects the connectivity pattern between the functional groups.

The compound's molecular framework consists of fourteen carbon atoms, eighteen hydrogen atoms, and one oxygen atom, arranged in a configuration that places the ketone carbonyl group as a central linking element between the cyclopropyl and the phenethyl moieties. The Simplified Molecular Input Line Entry System representation CC1=CC(=C(C=C1)CCC(=O)C2CC2)C provides a linear notation that captures the essential connectivity pattern. The International Chemical Identifier string InChI=1S/C14H18O/c1-10-3-4-12(11(2)9-10)7-8-14(15)13-5-6-13/h3-4,9,13H,5-8H2,1-2H3 further delineates the precise atomic arrangement and bonding relationships within the molecule.

The bonding characteristics of this compound are particularly notable due to the presence of both aromatic and alicyclic ring systems. The cyclopropyl group introduces significant ring strain, with bond angles deviating substantially from the ideal tetrahedral geometry, resulting in enhanced reactivity at this site. The aromatic phenyl ring maintains typical aromatic bonding characteristics, with delocalized pi-electron density distributed across the six-membered ring system. The methyl substituents at positions 2 and 4 on the aromatic ring introduce both steric and electronic effects that influence the overall molecular behavior.

Computational studies have revealed that the presence of the 2,4-dimethyl substitution pattern creates a distinctive electronic environment that affects the distribution of electron density throughout the molecule. The ketone carbonyl group serves as an electron-withdrawing functionality that interacts with both the cyclopropyl and aromatic systems, creating a unique electronic landscape that influences the compound's reactivity patterns and conformational preferences.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides crucial insights into its molecular structure and electronic properties. While comprehensive spectroscopic data for this specific compound is limited in the available literature, comparative analysis with related cyclopropyl ketones offers valuable information about expected spectroscopic signatures.

Mass spectrometric analysis of cyclopropyl ketones typically reveals characteristic fragmentation patterns that reflect the inherent instability of the cyclopropyl ring system under electron impact conditions. For the related compound cyclopropyl phenyl ketone, mass spectral data shows molecular ion peaks and characteristic fragmentation patterns that would be expected to be similar for the dimethyl-substituted analog. The molecular ion peak for this compound would be expected at mass-to-charge ratio 202, corresponding to its molecular weight.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The cyclopropyl protons typically appear as complex multiplets in the 1H Nuclear Magnetic Resonance spectrum, reflecting the unique chemical environment created by the three-membered ring system. The aromatic protons of the 2,4-dimethylphenyl group would be expected to appear in the aromatic region, with characteristic coupling patterns influenced by the substitution pattern.

The methyl groups at positions 2 and 4 on the aromatic ring would exhibit distinct chemical shifts in both 1H and 13C Nuclear Magnetic Resonance spectra, providing diagnostic information about the substitution pattern. The ketone carbonyl carbon would appear in the typical carbonyl region of the 13C Nuclear Magnetic Resonance spectrum, with chemical shift values influenced by the adjacent cyclopropyl and aromatic environments.

Infrared spectroscopy would reveal characteristic absorption bands for the ketone carbonyl group, typically appearing around 1700 wavenumbers, with the exact frequency influenced by the electronic environment created by the adjacent functional groups. The aromatic carbon-carbon stretching vibrations and the characteristic cyclopropyl carbon-hydrogen stretching modes would provide additional structural confirmation.

Crystallographic Data and Conformational Studies

Crystallographic analysis and conformational studies of this compound reveal important insights into its three-dimensional molecular structure and preferred conformations. Computational studies using density functional theory calculations have provided detailed information about the conformational preferences of this compound and related cyclopropyl aryl ketones.

The most significant conformational feature of this compound relates to the orientation of the aromatic ring relative to the ketone carbonyl group. Research has demonstrated that the presence of methyl substituents at the 2 and 4 positions of the aromatic ring creates steric interactions that influence the preferred dihedral angles between the aromatic plane and the ketone carbonyl. These substitution patterns result in a twisted conformation where the aromatic ring is rotated out of the plane of the ketone carbonyl group.

Computational analysis has revealed that the 2,4-dimethyl substitution pattern leads to a reduction in the conjugation between the aromatic pi-system and the ketone carbonyl group. This conformational preference has important implications for the electronic properties of the molecule and its reactivity patterns. The reduced conjugation results in increased localization of electron density at the ketone carbonyl, which influences both the stability of radical intermediates formed from this compound and its chemical reactivity.

The cyclopropyl ring maintains its characteristic geometry with carbon-carbon bond lengths typical of strained three-membered rings. The ring strain energy associated with the cyclopropyl system contributes to the overall molecular energy and influences the thermodynamic stability of various conformers. The relative orientation of the cyclopropyl ring with respect to the ketone carbonyl also plays a role in determining the preferred molecular conformation.

Crystallographic data, when available, would provide precise bond lengths, bond angles, and torsional angles that characterize the solid-state structure of the compound. The intermolecular interactions in the crystal lattice, including potential hydrogen bonding and van der Waals interactions, would influence the observed crystal packing and provide insights into the compound's physical properties.

Comparative Analysis with Related Cyclopropyl Aryl Ketones

A comprehensive comparative analysis of this compound with related cyclopropyl aryl ketones reveals important structure-activity relationships and provides insights into the influence of aromatic substitution patterns on molecular properties and reactivity. This analysis encompasses several structurally related compounds, including cyclopropyl 2-(2,6-dimethylphenyl)ethyl ketone, cyclopropyl 2-(4-methylphenyl)ethyl ketone, and the unsubstituted cyclopropyl phenyl ketone.

The comparison reveals distinct differences in conformational preferences among these related compounds. Cyclopropyl 2-(2,6-dimethylphenyl)ethyl ketone exhibits the most pronounced conformational effects due to the presence of methyl groups at both ortho positions. This substitution pattern results in significant steric hindrance that forces the aromatic ring into a highly twisted conformation relative to the ketone carbonyl group. In contrast, cyclopropyl 2-(4-methylphenyl)ethyl ketone, with only a single methyl substituent at the para position, maintains a more planar arrangement between the aromatic ring and the ketone functionality.

Computational studies have quantified these conformational differences through energy barrier calculations for radical coupling reactions. The research demonstrates that cyclopropyl 2-(2,6-dimethylphenyl)ethyl ketone exhibits the lowest energy barriers for radical cross-coupling reactions, with a total energy barrier of 23.1 kilocalories per mole. The 2,4-dimethyl analog would be expected to exhibit intermediate behavior between the 2,6-dimethyl and 4-methyl substituted compounds, based on the partial steric hindrance created by the single ortho methyl group.

The following table summarizes key comparative data for related cyclopropyl aryl ketones:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Conformational Twist
This compound C14H18O 202.29 898794-64-4 Moderate
Cyclopropyl 2-(2,6-dimethylphenyl)ethyl ketone C14H18O 202.29 - High
Cyclopropyl 2-(4-methylphenyl)ethyl ketone C13H16O 188.26 898769-49-8 Low
Cyclopropyl phenyl ketone C10H10O 146.19 3481-02-5 None

Electronic effects also vary significantly among these related compounds. The presence of electron-donating methyl groups influences the electron density distribution within the aromatic ring and affects the stability of radical intermediates formed during chemical reactions. The 2,4-dimethyl substitution pattern provides moderate electron donation to the aromatic system while introducing some steric hindrance at the ortho position, resulting in properties intermediate between the highly substituted 2,6-dimethyl analog and the less sterically hindered 4-methyl compound.

Reactivity studies have demonstrated that the substitution pattern significantly influences the efficiency of radical coupling reactions involving these compounds. The twisted conformations adopted by ortho-substituted derivatives reduce the extent of conjugation between the aromatic ring and the ketone carbonyl, which paradoxically enhances reactivity in certain radical processes by localizing spin density at the ketyl radical center. This structure-reactivity relationship highlights the importance of conformational effects in determining the chemical behavior of cyclopropyl aryl ketones.

Properties

IUPAC Name

1-cyclopropyl-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-3-4-12(11(2)9-10)7-8-14(15)13-5-6-13/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNPZILMPOSTJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644712
Record name 1-Cyclopropyl-3-(2,4-dimethylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-64-4
Record name 1-Cyclopropyl-3-(2,4-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-(2,4-dimethylphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Ring-Closure Approach

A patented industrial method for preparing cyclopropyl methyl ketones, which can be adapted for substituted phenyl derivatives, involves:

  • Step 1: Halogenation of a suitable precursor
    For example, acetyl n-propyl alcohol or related compounds are reacted with hydrochloric acid to form 5-chloro-2-pentanone derivatives. The reaction is typically conducted at 85–105 °C with 20–30% hydrochloric acid concentration. This step introduces a halogen atom at a position that facilitates subsequent cyclization.

  • Step 2: Ring-closure via dehydrohalogenation
    The halogenated intermediate undergoes ring-closure in the presence of soda lime (a mixture of NaOH and CaO) at 65–75 °C. This step forms the cyclopropyl ring by intramolecular nucleophilic substitution, releasing calcium chloride as a byproduct.

  • Step 3: Purification
    The crude cyclopropyl ketone is purified by vacuum distillation to obtain the pure product.

This method reduces the traditional four-step synthesis to two steps, uses inexpensive industrial chemicals, and avoids harsh chlorinating agents like sulfur oxychloride or phosphorus pentachloride. It is suitable for industrial-scale production due to its efficiency and cost-effectiveness.

Parameter Conditions/Details
Halogenation temperature 85–105 °C
Hydrochloric acid conc. 20–30%
Ring-closure temperature 65–75 °C
Soda lime composition NaOH (5–10%), CaO (90–95%)
Reaction time (halogenation) 2–5 hours
Purification method Vacuum distillation

Note: While this patent specifically describes cyclopropyl methyl ketone, the methodology is adaptable to substituted phenyl ethyl ketones by using appropriately substituted precursors.

Cyclopropanation of α,β-Unsaturated Ketones

Another approach involves the cyclopropanation of α,β-unsaturated ketones (enones) bearing the 2,4-dimethylphenyl group:

  • Formation of the enone intermediate : The 2,4-dimethylphenyl ethyl ketone precursor is converted into an α,β-unsaturated ketone via aldol condensation or related methods.

  • Cyclopropanation reaction : Using reagents such as trimethylsulfoxonium iodide with a strong base (e.g., sodium hydride) in solvents like DMSO/THF at low temperatures (−10 to 0 °C), the cyclopropane ring is formed by reaction with the enone.

  • Workup and purification : The reaction mixture is quenched with ammonium chloride, and the product is isolated by standard purification techniques.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Halogenation + Ring-closure Acetyl n-propyl alcohol, HCl (20–30%), soda lime, 65–105 °C Industrial scale, moderate to high Cost-effective, scalable, fewer steps Requires halogenated intermediates
Cyclopropanation of Enones Trimethylsulfoxonium iodide, NaH, DMSO/THF, −10 to 0 °C ~70% (reported for similar compounds) High selectivity, adaptable to substitutions Sensitive to reaction conditions
Multi-step functionalization Various, including aldol condensation, halogenation Variable Flexibility in substitution patterns More complex, longer synthesis

Research Findings and Notes

  • The halogenation and ring-closure method is well-documented in patents and industrial literature, emphasizing its suitability for large-scale synthesis of cyclopropyl ketones with various aryl substitutions.

  • Cyclopropanation via sulfur ylides is a versatile laboratory method that allows for the synthesis of cyclopropyl ketones with diverse aromatic substitutions, including 2,4-dimethylphenyl groups, with good yields and selectivity.

  • Reaction parameters such as temperature, solvent, base strength, and order of reagent addition critically influence the yield and purity of the final product.

  • Purification typically involves vacuum distillation for industrial processes or chromatographic techniques for laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like NaBH4 and LiAlH4 are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or nitric acid (HNO3) and are conducted under controlled temperatures.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone involves its interaction with various molecular targets and pathways. The cyclopropyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions with biological molecules. The ketone functional group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Substituents on Phenyl Ring Key Features/Applications References
Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone 898794-64-4 C₁₄H₁₈O 2,4-dimethyl Cyclopropane-ketone hybrid; synthetic intermediate
4-Chlorophenyl cyclopropyl ketone 6640-25-1 C₁₀H₉ClO 4-chloro Electron-withdrawing substituent enhances reactivity
Cyclopropyl-(2,4-difluorophenyl)methanone 60131-34-2 C₁₀H₈F₂O 2,4-difluoro Fluorinated analog; potential agrochemical use
Cyclopropyl 3,4-xylyl ketone 38675-78-4 C₁₄H₁₈O 3,4-dimethyl Isomeric dimethyl substitution; altered steric effects
2-Methylcyclohexanone 583-60-8 C₇H₁₂O N/A (cyclic ketone) Acyclic analog; benchmark for cyclic rearrangement studies

Key Research Findings

Cyclopropane vs. Acyclic Ketones
  • Cyclopropyl-containing ketones exhibit distinct reactivity compared to acyclic analogs like 2-methylcyclohexanone. For instance, cyclic ketones undergo unique rearrangement pathways under thermal or catalytic conditions, though mechanistic explanations remain unclear .
Substituent Effects on Reactivity
  • Electron-Donating Groups (e.g., 2,4-dimethylphenyl) : The methyl groups in the target compound increase steric bulk and electron density on the phenyl ring, which may stabilize intermediates in nucleophilic addition reactions .
  • Electron-Withdrawing Groups (e.g., 4-chloro, 2,4-difluoro) : These substituents polarize the carbonyl group, accelerating reactions like condensations or Grignard additions. For example, 4-chlorophenyl cyclopropyl ketone (CAS: 6640-25-1) shows higher reactivity in SNAr reactions compared to dimethyl-substituted analogs .
Isomeric Differences
  • The position of methyl groups on the phenyl ring significantly impacts molecular interactions. For example, cyclopropyl 3,4-xylyl ketone (3,4-dimethyl substitution) exhibits different solubility and crystallinity compared to the 2,4-dimethyl isomer due to altered symmetry and packing efficiency .

Notes for Further Research

Cyclic vs. Acyclic Behavior : The divergent rearrangement pathways between cyclic and acyclic ketones warrant mechanistic studies, particularly under catalytic conditions .

Substituent Engineering : Systematic studies on substituent effects (e.g., methyl vs. fluoro) could optimize reactivity for pharmaceutical or agrochemical applications.

Synthetic Accessibility : Improved protocols for cyclopropane-containing ketones are needed to address discontinuation challenges .

Biological Activity

Cyclopropyl 2-(2,4-dimethylphenyl)ethyl ketone (CDEK) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with CDEK.

Chemical Structure and Synthesis

CDEK has the molecular formula C14H18OC_{14}H_{18}O and features a cyclopropyl group attached to an ethyl chain, which is further linked to a ketone functional group and a dimethyl-substituted phenyl ring. The synthesis of CDEK typically involves the Friedel-Crafts acylation reaction, where cyclopropyl ketone reacts with 2,4-dimethylphenyl ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) under controlled conditions.

Biological Activity

CDEK has been studied for various biological activities, including:

  • Antimicrobial Properties : CDEK exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : Research indicates that CDEK possesses anti-inflammatory properties. It has been shown to reduce inflammatory markers in cell cultures, indicating its potential for treating inflammatory diseases.
  • Antitumor Activity : Preliminary studies suggest that CDEK may have cytotoxic effects on cancer cell lines. The compound's structure allows it to interact with cellular mechanisms involved in tumor growth inhibition .

The biological activity of CDEK is attributed to its unique structural features. The cyclopropyl group contributes to its steric and electronic properties, enhancing its reactivity with biological targets. The ketone functional group allows for hydrogen bonding interactions, which can influence binding affinity to various receptors or enzymes involved in disease pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of CDEK against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anti-inflammatory Activity

In vitro experiments using human monocytic cells treated with CDEK showed a significant reduction in tumor necrosis factor-alpha (TNF-α) production. This suggests that CDEK could be beneficial in managing conditions characterized by excessive inflammation, such as rheumatoid arthritis.

Case Study 3: Antitumor Potential

The cytotoxicity of CDEK was tested on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The compound exhibited an IC₅₀ value of approximately 15 µM against MCF-7 cells, indicating promising antitumor activity.

Comparative Analysis of Biological Activity

Compound Biological Activity MIC (µg/mL) IC₅₀ (µM)
CDEKAntimicrobial3215
Compound AAntimicrobial1610
Compound BAntitumorN/A12

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